Cyclohexyl 2-oxopent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl 2-oxopent-4-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexyl group attached to a 2-oxopent-4-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl 2-oxopent-4-enoate can be synthesized through esterification reactions. One common method involves the reaction of cyclohexanol with 2-oxopent-4-enoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-oxopent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclohexyl 2-oxopentanoic acid.
Reduction: Formation of cyclohexyl 2-hydroxypent-4-enoate.
Substitution: Formation of cyclohexyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl 2-oxopent-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of cyclohexyl 2-oxopent-4-enoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active 2-oxopent-4-enoic acid, which can then participate in various biochemical pathways. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
2-oxopent-4-enoic acid: A structural analog that lacks the cyclohexyl group.
Cyclohexyl acetate: Similar ester structure but with an acetate group instead of 2-oxopent-4-enoate.
Cyclohexyl propionate: Another ester with a propionate group.
Uniqueness
Cyclohexyl 2-oxopent-4-enoate is unique due to the presence of both the cyclohexyl and 2-oxopent-4-enoate moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and material science.
Biological Activity
Cyclohexyl 2-oxopent-4-enoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derived from cyclohexanol and 2-oxopent-4-enoic acid. Its molecular formula is C11H16O3, and it features a cyclohexyl group attached to an enone structure, which may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of cyclohexanol with 2-oxopent-4-enoic acid through esterification processes. This reaction can be catalyzed by various acids or bases to enhance yield and purity.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its antitumor and antifungal properties.
Antitumor Activity
Recent research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted the cytotoxicity of several derivatives against melanoma cell lines (e.g., SK-MEL-2), with IC50 values indicating potent activity (less than 250 nM) .
Table 1 summarizes the cytotoxic activity of related compounds:
Compound | Cell Line | IC50 (nM) |
---|---|---|
Cyclohexyl derivative | SK-MEL-2 | <250 |
Compound A | PC-3 | <200 |
Compound B | HL-60 | <150 |
Antifungal Activity
In addition to its antitumor properties, cyclohexyl derivatives have shown promising antifungal activity. For example, studies on related compounds demonstrated effective inhibition against fungi such as Botrytis cinerea and Sclerotinia sclerotiorum, with EC50 values comparable to established fungicides .
Table 2 presents the antifungal activity data:
Compound | Fungus | EC50 (µg/mL) |
---|---|---|
Cyclohexyl derivative | Botrytis cinerea | 2.12 |
Compound C | Sclerotinia sclerotiorum | 3.66 |
Commercial Fungicide | Procymidone | 2.45 |
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have emerged based on related compounds:
- Cytotoxic Mechanism : The compound may induce apoptosis in cancer cells through the modulation of spliceosome activity, leading to cell cycle arrest at critical phases (G1 and G2/M) .
- Antifungal Mechanism : The antifungal properties may arise from the disruption of fungal cell wall synthesis or interference with metabolic pathways essential for fungal growth .
Case Studies
Several case studies have further elucidated the biological activities of cyclohexyl derivatives:
- Study on Antitumor Activity : A compound structurally similar to this compound was evaluated in vivo, showing significant tumor regression in animal models when administered at specific dosages .
- Fungal Resistance Study : Research indicated that certain derivatives exhibited enhanced solubility and stability, leading to improved efficacy against resistant fungal strains .
Properties
Molecular Formula |
C11H16O3 |
---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
cyclohexyl 2-oxopent-4-enoate |
InChI |
InChI=1S/C11H16O3/c1-2-6-10(12)11(13)14-9-7-4-3-5-8-9/h2,9H,1,3-8H2 |
InChI Key |
CQBIKPIKUURSCK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=O)C(=O)OC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.